Tilfrinib can be synthesized through various chemical pathways that focus on the selective modification of thienopyrimidine derivatives. The synthesis typically involves:
Tilfrinib's molecular formula is , with a molecular weight of approximately 284.32 g/mol. The compound features a thienopyrimidine scaffold with substituents that enhance its binding affinity for Brk. The three-dimensional structure reveals critical interaction sites that facilitate its inhibitory action on the kinase.
Key structural features include:
The primary chemical reactions involving Tilfrinib pertain to its synthesis and interactions with biological targets:
Tilfrinib exerts its anticancer effects primarily through the inhibition of breast tumor kinase (Brk). The mechanism involves:
Tilfrinib exhibits several notable physical and chemical properties:
These properties are critical for determining the formulation strategies for potential clinical applications .
Tilfrinib is primarily researched for its applications in oncology, particularly in:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: